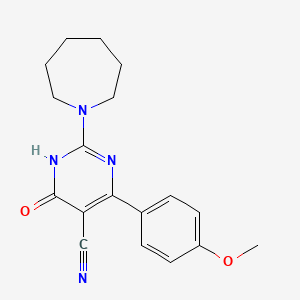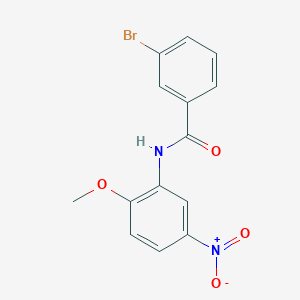![molecular formula C21H26N2O2 B3721349 N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine
説明
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine, also known as DBO-Leu, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug discovery. DBO-Leu is a derivative of benzylisoquinoline alkaloids and is known to have a unique mechanism of action that makes it an attractive candidate for the development of novel therapeutics.
作用機序
The mechanism of action of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. It has been shown to have both agonist and antagonist activity depending on the target and has been found to be selective for certain subtypes of receptors and ion channels.
Biochemical and Physiological Effects
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, receptors, and enzymes, and has been found to have activity against a variety of targets including voltage-gated sodium channels, dopamine transporters, and adenosine receptors. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has also been found to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for investigating the activity of specific receptors and ion channels. However, one limitation of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine. One area of interest is the development of novel therapeutics based on its unique mechanism of action. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been shown to have activity against a variety of targets, including those involved in epilepsy and addiction, and may have potential applications in the treatment of these and other diseases. Another area of interest is the development of more potent and selective derivatives of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine that could be used as research tools or as potential therapeutics. Finally, further research is needed to fully understand the mechanism of action of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine and its potential applications in drug discovery.
科学的研究の応用
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been the subject of several scientific studies due to its potential applications in drug discovery. It has been shown to have activity against a variety of targets including ion channels, receptors, and enzymes. N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine has been found to be a potent inhibitor of voltage-gated sodium channels and has been investigated as a potential treatment for epilepsy. It has also been shown to have activity against the dopamine transporter and may have potential applications in the treatment of addiction.
特性
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-13(2)11-18(20(24)25)22-19-16-10-9-14-7-5-6-8-15(14)17(16)12-21(3,4)23-19/h5-10,13,18H,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNOZCFUWMJJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C1C2=C(CC(N1)(C)C)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721268.png)
![2-[(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721271.png)
![3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721273.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3721299.png)


![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B3721309.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3721314.png)

![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721333.png)

![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3721359.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1-naphthamide](/img/structure/B3721367.png)